6-chloro-3-iodo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
CAS No.:
Cat. No.: VC13770591
Molecular Formula: C7H2ClF3IN3
Molecular Weight: 347.46 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-3-iodo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -](/images/structure/VC13770591.png)
Specification
Molecular Formula | C7H2ClF3IN3 |
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Molecular Weight | 347.46 g/mol |
IUPAC Name | 6-chloro-3-iodo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
Standard InChI | InChI=1S/C7H2ClF3IN3/c8-3-1-2(7(9,10)11)4-5(12)14-15-6(4)13-3/h1H,(H,13,14,15) |
Standard InChI Key | DWUGCVVCYVSZSP-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(NN=C2N=C1Cl)I)C(F)(F)F |
Canonical SMILES | C1=C(C2=C(NN=C2N=C1Cl)I)C(F)(F)F |
Introduction
Structural and Chemical Characteristics
The molecular formula of 6-chloro-3-iodo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is C₇H₃ClF₃IN₂, with a molecular weight of 354.47 g/mol. The pyrazolo[3,4-b]pyridine scaffold consists of a fused bicyclic system containing a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6). Key structural features include:
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Chlorine at C6: Enhances electrophilicity and participates in cross-coupling reactions .
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Iodine at C3: Serves as a leaving group in metal-catalyzed couplings, such as Suzuki-Miyaura reactions .
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Trifluoromethyl at C4: Introduces electron-withdrawing effects and metabolic stability.
The presence of iodine and chlorine enables sequential functionalization, while the trifluoromethyl group modulates lipophilicity and bioavailability.
Synthetic Strategies
Precursor Synthesis
The synthesis of pyrazolo[3,4-b]pyridine derivatives typically begins with cyclocondensation reactions. For example, 2-chloro-3-cyanopyridine reacts with hydrazine to form the pyrazolo[3,4-b]pyridine core, followed by iodination at C3 using N-iodosuccinimide (NIS) . Chlorination at C6 is achieved via treatment with phosphorus oxychloride (POCl₃), while trifluoromethylation at C4 may involve radical trifluoromethylation or nucleophilic substitution using trifluoromethyl copper reagents.
Table 1: Key Synthetic Steps for Pyrazolo[3,4-b]Pyridine Derivatives
Sequential Functionalization
A hallmark of pyrazolo[3,4-b]pyridine chemistry is the ability to perform site-selective couplings. For instance, 3-iodo-6-chloro derivatives undergo Suzuki-Miyaura reactions at C3 with arylboronic acids using Pd(OAc)₂/dppf catalysts, yielding biaryl products in 62–98% efficiency . Subsequent C6 arylation requires harsher conditions (100°C, 15 mol% catalyst) due to the lower reactivity of the C6 chlorine .
Physicochemical Properties
Solubility and Stability
The trifluoromethyl and iodo substituents render the compound lipophilic (logP ≈ 2.8), with limited aqueous solubility. Stability studies suggest decomposition above 200°C, consistent with thermal profiles of related halogenated heterocycles .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H5), 8.15 (s, 1H, H2).
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¹³C NMR: δ 152.1 (C4), 143.6 (C6), 138.2 (C3), 122.9 (q, J = 272 Hz, CF₃).
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MS (ESI+): m/z 355.3 [M+H]⁺.
Biological and Industrial Applications
Medicinal Chemistry
Pyrazolo[3,4-b]pyridines are explored as kinase inhibitors (e.g., B-Raf V600E) and GSK-3β antagonists . The trifluoromethyl group in this compound may enhance binding affinity to hydrophobic enzyme pockets, while the iodine facilitates further derivatization into drug candidates.
Material Science
Halogenated heterocycles are employed in organic light-emitting diodes (OLEDs) due to their electron-transport properties. The iodine moiety offers a handle for cross-coupling in polymer synthesis .
Challenges and Future Directions
Current limitations include:
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Low yields in trifluoromethylation: Improved reagents (e.g., Umemoto’s reagent) could enhance efficiency.
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Regioselectivity issues: Dual functionalization at C3 and C4 requires careful optimization to avoid byproducts.
Future research should focus on:
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